Cas no 192823-23-7 (1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol)

1-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol is a synthetic organic compound featuring a piperidine core substituted with a benzyl group and a propan-2-ol chain bearing a 4-chlorophenoxy moiety. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, where its dual functional groups may enable further derivatization. The presence of the chlorophenoxy group could impart selective biological activity, while the benzylpiperidine moiety may influence lipophilicity and binding affinity. The compound's defined stereochemistry, if applicable, may also be critical for targeted applications. Its synthesis and purity are essential for reproducibility in research or industrial processes. Further studies would be required to confirm specific applications or mechanistic roles.
1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol structure
192823-23-7 structure
Product name:1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol
CAS No:192823-23-7
MF:C21H26ClNO2
Molecular Weight:359.88964509964
CID:6054170
PubChem ID:4088306

1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol
    • IFLab1_003187
    • 1-(4-Benzyl-piperidin-1-yl)-3-(4-chloro-phenoxy)-propan-2-ol
    • CHEMBL29206
    • EN300-26868800
    • 192823-23-7
    • Oprea1_232301
    • AKOS016286794
    • BDBM50289460
    • インチ: 1S/C21H26ClNO2/c22-19-6-8-21(9-7-19)25-16-20(24)15-23-12-10-18(11-13-23)14-17-4-2-1-3-5-17/h1-9,18,20,24H,10-16H2
    • InChIKey: BTTVNTIBAFEWEV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OCC(CN1CCC(CC2C=CC=CC=2)CC1)O

計算された属性

  • 精确分子量: 359.1652068g/mol
  • 同位素质量: 359.1652068g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 25
  • 回転可能化学結合数: 7
  • 複雑さ: 359
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.6
  • トポロジー分子極性表面積: 32.7Ų

1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26868800-0.05g
1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol
192823-23-7 95.0%
0.05g
$2755.0 2025-03-20

1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol 関連文献

1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-olに関する追加情報

1-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol

The compound 1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol, with the CAS number 192823-23-7, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features, which include a piperidine ring substituted with a benzyl group and a phenoxy group with a chlorine substituent. These structural elements contribute to its potential biological activity and make it a valuable molecule for further research and development.

Recent studies have highlighted the importance of piperidine derivatives in drug discovery, particularly in the development of agents targeting central nervous system disorders. The presence of the benzyl group in this compound adds to its lipophilicity, potentially enhancing its ability to cross biological membranes and interact with target receptors. Additionally, the 4-chlorophenoxy group introduces electronic and steric effects that can modulate the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and oxidation steps. Researchers have explored various synthetic pathways to optimize the yield and purity of this molecule. For instance, recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure versions of this compound, which are crucial for studying its stereochemical effects on biological activity.

In terms of biological activity, this compound has been investigated for its potential as a GABA receptor modulator. GABA receptors are critical targets in the treatment of epilepsy, anxiety disorders, and other neurological conditions. Preclinical studies have demonstrated that this compound exhibits moderate activity at GABA receptors, suggesting its potential as a lead compound for further optimization. Furthermore, its ability to interact with other neurotransmitter systems has also been explored, highlighting its versatility as a research tool.

The structural flexibility of this compound allows for extensive modification to enhance its pharmacological properties. For example, substituting the chlorine atom on the phenoxy group with other electron-withdrawing or donating groups could alter its binding affinity and selectivity for specific receptor subtypes. Similarly, modifying the piperidine ring or the benzyl substituent could influence its metabolic stability and bioavailability.

In conclusion, 1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol is a promising molecule with significant potential in drug discovery and development. Its unique structure, combined with recent advances in synthetic methodologies and biological evaluation techniques, positions it as a valuable tool for researchers in the field of medicinal chemistry. Continued investigation into its properties will undoubtedly shed light on its therapeutic applications and pave the way for innovative treatments in various disease areas.

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